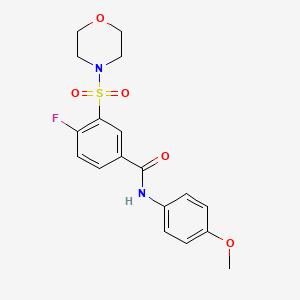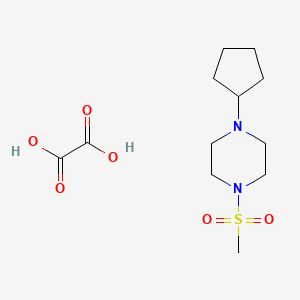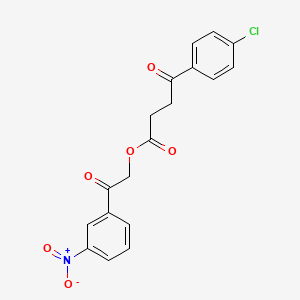
4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as FMMSB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins involved in cell growth and survival. It may also interfere with the signaling pathways that regulate cell proliferation and apoptosis.
Biochemical and Physiological Effects:
4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and cholinesterase. It can also affect the expression of genes involved in cell growth and survival. In addition, 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to have an effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and can be easily synthesized. However, one limitation is that it may not be suitable for use in vivo due to its poor solubility and bioavailability.
Orientations Futures
There are several future directions for research on 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is the development of more potent and selective analogs of 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. These analogs may have improved therapeutic potential and fewer side effects. Finally, more studies are needed to elucidate the mechanism of action of 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide and its effects on various biological pathways.
Conclusion:
In conclusion, 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is a sulfonamide compound that has been widely used in scientific research. It has potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide involves a series of chemical reactions. The starting materials are 4-fluoroaniline, 4-methoxybenzoyl chloride, and morpholine. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Propriétés
IUPAC Name |
4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-15-5-3-14(4-6-15)20-18(22)13-2-7-16(19)17(12-13)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXIXSHVVMEUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)

![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5125081.png)
![17-(2,4-dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5125084.png)

![5-{3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125092.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)
![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125115.png)
![2-({[1-(1-adamantyl)ethyl]amino}methyl)phenol hydrochloride](/img/structure/B5125138.png)
![7-[(2-oxocyclohexyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5125145.png)
![1-[4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B5125147.png)